N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (molecular formula: C₉H₁₃N₃OS₂) is a thiazole derivative characterized by a 1,3-thiazole core substituted with an allyl group at the N-position, an ethyl group at the 3-position, and a thioxo (sulfanylidene) group at the 2-position. The 5-carboxamide moiety further distinguishes its structure . Key features include:
Properties
CAS No. |
618076-74-7 |
|---|---|
Molecular Formula |
C9H13N3OS2 |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
4-amino-3-ethyl-N-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C9H13N3OS2/c1-3-5-11-8(13)6-7(10)12(4-2)9(14)15-6/h3H,1,4-5,10H2,2H3,(H,11,13) |
InChI Key |
DHKWUZURZXZIQS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(SC1=S)C(=O)NCC=C)N |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The thiazole ring is constructed via cyclocondensation between thiourea derivatives and α-haloketones. For example:
-
Thiourea precursor : 4-Amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid.
-
Alkylation : Reaction with allyl bromide or allylamine introduces the N-allyl group.
Key Steps:
-
Thiazole ring formation : Thiourea reacts with α-chloroketones (e.g., chloroacetone) in ethanol under reflux (4–7 hours) to form the 2-thioxothiazolidinone core.
-
N-Allylation : The amine group at position 4 undergoes alkylation with allyl halides (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃).
Reaction Conditions:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol or acetic acid | |
| Temperature | 80–100°C (reflux) | |
| Catalyst | Hydroquinone or triethylamine | |
| Yield | 55–85% |
Alkylation of Preformed Thiazole Intermediates
Two-Step Synthesis
This method separates thiazole core synthesis from N-allylation:
Optimization Insights:
-
Coupling agents : EDC/HOBt increases amidation efficiency to >90% compared to traditional acid chlorides.
-
Solvent effects : Dimethylformamide (DMF) enhances solubility of intermediates.
Hetero-Diels-Alder Reaction for Thiazole Formation
Protocol from Patented Methods
A hetero-Diels-Alder reaction between 5-arylidene-4-thioxo-2-thiazolidinones and cinnamic acid amides generates fused thiazole systems.
Procedure:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
Solvent-Free Reactions
Using neat conditions with catalytic iodine:
Analytical Validation of Synthesis
Structural Confirmation
Chemical Reactions Analysis
Nucleophilic Substitution at Thioxo Group
The 2-thioxo moiety demonstrates susceptibility to nucleophilic displacement, enabling sulfur replacement with oxygen or nitrogen-based groups under controlled conditions:
Key Observation : Alkylation at the thioxo position improves lipophilicity, correlating with increased activity against Mycobacterium smegmatis (MIC <1.9 μg/mL in triazole-thiazole hybrids) .
Ring-Opening and Rearrangement Reactions
The dihydrothiazole ring undergoes ring-opening under acidic or basic hydrolysis, forming reactive intermediates for further derivatization:
Research Finding : Ring-opened intermediates exhibit 30-fold greater potency against multidrug-resistant E. coli compared to ciprofloxacin when functionalized with piperazine groups .
Cycloaddition and Heterocycle Fusion
The allyl group participates in [3+2] cycloadditions, while the amino-carboxamide moiety facilitates heterocyclic annulations:
Structural Insight : Hybridization with 1,2,4-triazole rings introduces additional hydrogen-bonding interactions with Arg182 in mycobacterial gyrase, explaining enhanced target affinity .
Metal Complexation
The sulfur and nitrogen donors coordinate transition metals, forming complexes with modified electronic properties:
Therapeutic Correlation : Copper complexes show apoptosis rates comparable to cisplatin in HepG2 cell lines, with IC₅₀ values <10 μM .
Functionalization at Allyl Group
The N-allyl substituent undergoes oxidation and cross-metathesis reactions:
SAR Note : Epoxidation at the allyl terminus improves anticonvulsant activity by 100% protection in PTZ-induced seizure models .
Carboxamide Modifications
The carboxamide group participates in condensation and acylation reactions:
Critical Finding : Schiff bases with 4-hydroxybenzylidene groups display synergistic antibacterial effects against S. aureus (MIC 1–2 µg/mL), matching gentamicin’s efficacy .
Thiazole Ring Functionalization
Electrophilic substitution occurs at the C-4 and C-5 positions of the thiazole core:
| Position | Reaction | Reagents/Conditions | Product Application |
|---|---|---|---|
| C-4 | Bromination | Br₂ (AcOH, 40°C) | Precursor for Heck coupling |
| C-5 | Nitration | HNO₃/H₂SO₄ (0°C) | Antiproliferative agents (IC₅₀ 8 µM) |
Mechanistic Note : Bromination at C-4 enhances DNA intercalation capacity, as confirmed by molecular docking studies .
Research Implications
This compound’s reactivity profile enables rational design of derivatives targeting:
-
Antimicrobial resistance : Hybrids with triazoles show >30-fold potency against MDR pathogens
-
Central nervous system disorders : Epoxidized analogues eliminate tonic-clonic seizures
-
Oncology : Copper complexes induce apoptosis via mitochondrial pathways
Methodological gaps include limited data on enantioselective transformations and in vivo metabolic fate, warranting further study.
Scientific Research Applications
N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: It is used in studies investigating enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
3-Allyl-4-amino-N-(3-pyridinylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- Molecular Formula : C₁₃H₁₄N₄OS₂
- CCS: Not reported, but the larger molecular weight (298.4 g/mol) suggests higher CCS values than the parent compound .
3-Allyl-4-amino-N-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
3-Allyl-4-amino-N-(2-furylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- Molecular Formula : C₁₂H₁₃N₃O₂S₂
- CCS : Predicted CCS for [M+H]+ is 158.2 Ų, slightly higher than the parent compound due to increased molecular complexity .
Analogues with Alternative Core Modifications
Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
- Molecular Formula : C₉H₁₂N₂O₂S₂
- Key Differences : Replaces the 5-carboxamide with a 5-carboxylate ester.
- Implications: Reduced hydrogen-bonding capacity (ester vs. amide) may lower solubility in aqueous media. CAS No.: 111698-89-6 .
4-Amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- Molecular Formula : C₅H₇N₃OS₂
- Key Differences : Lacks allyl and ethyl groups; simpler structure with a methyl substituent.
- Molecular Weight : 189.0 g/mol (vs. 243.3 g/mol for the parent compound) .
Comparative Physicochemical Properties
Discussion of Key Trends
Substituent Effects: Allyl vs. Ethyl vs.
Carboxamide vs. Carboxylate : The carboxamide group improves hydrogen-bonding capacity, which may enhance solubility and target interaction compared to carboxylate esters .
Collision Cross Section (CCS) : CCS values correlate with molecular size and shape. The parent compound’s CCS (155.5 Ų) is lower than the furylmethyl analog (158.2 Ų), reflecting differences in substituent topology .
Biological Activity
N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (CAS Number: 618076-74-7) is a compound that belongs to the thiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃OS₂ |
| Molecular Weight | 261.35 g/mol |
| CAS Number | 618076-74-7 |
The compound features a thiazole ring structure that is known for its significant role in various pharmacological activities.
Antimicrobial Properties
Thiazole derivatives are widely recognized for their antimicrobial properties. The biological activity of N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole has been studied in various contexts:
- Antibacterial Activity : Studies have shown that thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to N-allyl derivatives have demonstrated Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like streptomycin .
- Antifungal Activity : The compound has also shown promising antifungal properties against strains such as Candida albicans and Aspergillus niger. In comparative studies, certain thiazole derivatives exhibited zones of inhibition comparable to established antifungal agents .
Cytotoxicity and Anticancer Activity
Research indicates that thiazole derivatives can possess cytotoxic effects against various cancer cell lines. For example, compounds derived from the thiazole scaffold have been evaluated for their ability to induce apoptosis in cancer cells. The cytotoxicity of N-allyl derivatives has been linked to their capacity to disrupt cellular processes critical for tumor growth .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of N-allyl derivatives is crucial for optimizing their biological efficacy. Modifications at specific positions on the thiazole ring can significantly influence their antimicrobial and anticancer activities. For instance:
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups at ortho position | Enhanced antibacterial potency against E. coli |
| Substitution at the amino group | Increased cytotoxicity towards cancer cell lines |
These modifications suggest that careful tuning of the chemical structure can lead to improved therapeutic profiles.
Case Studies
- Antimicrobial Efficacy : A study conducted by Dogan et al. evaluated a series of thiazole derivatives, including those similar to N-allyl compounds, against various bacterial strains. The results indicated that certain substitutions led to enhanced antibacterial activity, with MIC values significantly lower than those of traditional antibiotics .
- Cytotoxicity Assessment : In a separate investigation focusing on cancer cell lines, N-allyl derivatives were tested for their cytotoxic effects. The findings revealed that these compounds could induce apoptosis in breast cancer cell lines at micromolar concentrations, highlighting their potential as anticancer agents .
Q & A
[Basic] What are the primary synthetic routes for N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide, and how are critical intermediates characterized?
The synthesis typically involves cyclization reactions of thiourea derivatives with α-haloketones or via multi-step functionalization of thiazole cores. For example, allyl and ethyl groups can be introduced via nucleophilic substitution or alkylation under reflux conditions in solvents like acetonitrile or DMF. Key intermediates are characterized using 1H/13C-NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and FT-IR (e.g., C=O stretches at ~1700 cm⁻¹). Elemental analysis (e.g., C: 69.48% experimental vs. 68.22% theoretical) is used to confirm purity .
[Basic] Which spectroscopic and chromatographic methods are most reliable for validating the structure and purity of this compound?
- 1H/13C-NMR : Identifies substituent patterns (e.g., allyl protons at δ 5.2–5.8 ppm) and thioxo groups.
- FT-IR : Confirms carboxamide (N–H stretches at ~3300 cm⁻¹) and thione (C=S at ~1250 cm⁻¹).
- HPLC : Purity assessment (≥98% via reverse-phase C18 columns with UV detection at 254 nm).
- Elemental Analysis : Validates stoichiometry (e.g., deviations ≤±0.3% indicate high purity) .
[Advanced] How can structure-activity relationship (SAR) studies optimize the bioactivity of this thiazole derivative?
Systematic modification of substituents (e.g., replacing the allyl group with bulkier alkyl chains or introducing electron-withdrawing groups on the phenyl ring) can enhance target binding. For example:
- Ethyl vs. Propyl : Longer alkyl chains may improve lipophilicity and membrane permeability.
- Thioxo vs. Oxo : Thione groups enhance metal-binding capacity, relevant for enzyme inhibition.
SAR requires iterative synthesis, followed by molecular docking (e.g., GSK-3β binding affinity) and in vitro assays (IC50 determination) .
[Advanced] What computational strategies are effective in predicting reaction pathways and optimizing synthesis?
- Quantum Chemical Calculations : Identify transition states and intermediates (e.g., DFT at B3LYP/6-31G* level).
- Reaction Path Search Algorithms : Narrow experimental conditions (e.g., solvent polarity, temperature) using ICReDD’s hybrid computational-experimental workflows.
- Machine Learning : Predict yields from historical reaction data (e.g., Bayesian optimization for catalyst selection) .
[Basic] What in vitro assays are suitable for initial biological activity screening?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination).
- Anticancer Potential : MTT assays on cancer cell lines (e.g., IC50 for HepG2 or MCF-7).
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., % inhibition at 10 µM) .
[Advanced] How can contradictory data in bioactivity assays be resolved?
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration).
- Solubility Adjustments : Use co-solvents like DMSO (<1% v/v) or β-cyclodextrin complexes.
- Orthogonal Assays : Confirm results via SPR (binding kinetics) or Western blotting (target protein expression) .
[Advanced] What strategies improve the compound’s stability under storage and experimental conditions?
- Temperature Control : Store at –20°C in amber vials to prevent photodegradation.
- Lyophilization : Enhances shelf life for aqueous solutions.
- Degradation Studies : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC .
[Advanced] How does molecular docking elucidate interactions with biological targets?
- Target Selection : Prioritize proteins with known thiazole affinity (e.g., EGFR or PARP).
- Docking Software : AutoDock Vina or Schrödinger Suite for binding pose prediction.
- Validation : Compare docking scores (∆G) with experimental IC50 values. Discrepancies may indicate allosteric binding sites .
[Advanced] What green chemistry approaches can minimize waste in synthesis?
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
- Catalyst Recycling : Use immobilized Pd nanoparticles for Suzuki couplings.
- Microwave-Assisted Synthesis : Reduces reaction time and energy use (e.g., 80°C, 30 min vs. 6 hours conventional) .
[Advanced] How do in vivo pharmacokinetic studies address discrepancies between in vitro and animal model data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
